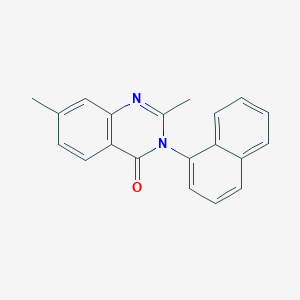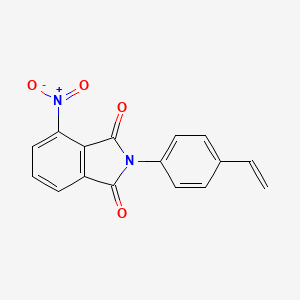
4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione is a heterocyclic compound that belongs to the isoindoline-1,3-dione family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a nitro group and a vinylphenyl group in its structure makes it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 4-nitroaniline to form the intermediate 4-nitrophthalimide. This intermediate is then reacted with 4-vinylphenylboronic acid under Suzuki coupling conditions to yield the final product. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as solventless conditions and the use of recyclable catalysts, are also being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The vinyl group can participate in electrophilic substitution reactions, such as halogenation or nitration.
Coupling Reactions: The vinyl group can also undergo coupling reactions, such as Heck or Suzuki coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., DMF, toluene).
Major Products Formed
Reduction: 4-Amino-2-(4-vinylphenyl)isoindoline-1,3-dione.
Substitution: Halogenated or nitrated derivatives of the original compound.
Coupling: Complex structures with additional aromatic or aliphatic groups.
科学的研究の応用
4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential antipsychotic agents and inhibitors of β-amyloid protein aggregation, which is relevant for Alzheimer’s disease treatment.
Biological Studies: Investigated for its interactions with dopamine receptors, making it a candidate for neurological disorder research.
Material Science: Utilized in the development of photochromic materials and polymer additives.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as dopamine receptors. The compound can bind to the allosteric sites of these receptors, modulating their activity. This interaction can influence neurotransmitter release and receptor signaling pathways, which are crucial for its potential therapeutic effects in neurological disorders .
類似化合物との比較
Similar Compounds
2-(2-(3,4-Dimethoxyphenyl)ethyl)isoindoline-1,3-dione: Known for its potential antipsychotic properties.
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione: Investigated for its anticancer activity.
N-Substituted isoindoline-1,3-diones: A broad class of compounds with diverse biological activities, including antifungal, antibacterial, and anticancer properties.
Uniqueness
4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione is unique due to the presence of both a nitro group and a vinylphenyl group, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
89014-95-9 |
|---|---|
分子式 |
C16H10N2O4 |
分子量 |
294.26 g/mol |
IUPAC名 |
2-(4-ethenylphenyl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C16H10N2O4/c1-2-10-6-8-11(9-7-10)17-15(19)12-4-3-5-13(18(21)22)14(12)16(17)20/h2-9H,1H2 |
InChIキー |
YDXKVOFOIVRBHL-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1'-oxo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrazino[1,2-a]indole]-7'-carboxylate](/img/structure/B15063019.png)
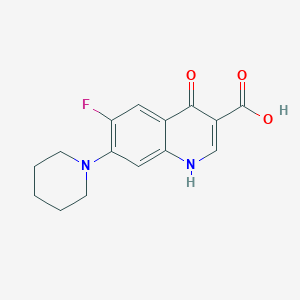
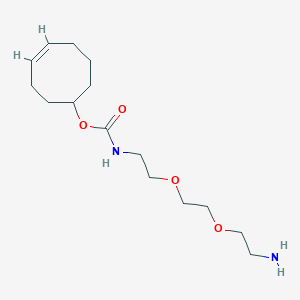
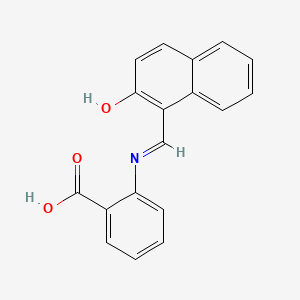

![Ethyl 3'-hydroxy-4'-oxo-4',6',7',8'-tetrahydrospiro[cyclopentane-1,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate](/img/structure/B15063042.png)
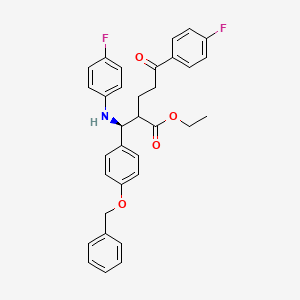
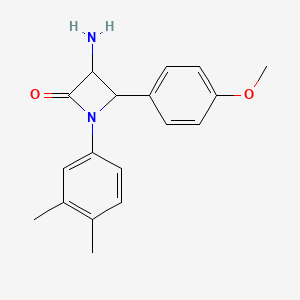
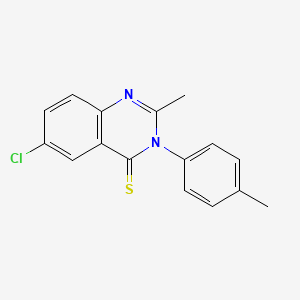
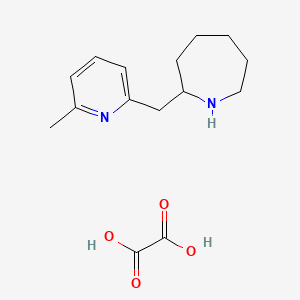
![(1R,4R)-4-(2-((R)-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol](/img/structure/B15063082.png)
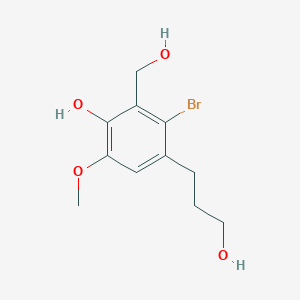
![2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane](/img/structure/B15063094.png)
